

Spectroscopic data for 1-(Trifluoromethyl)naphthalene (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 1-(Trifluoromethyl)naphthalene

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A Comprehensive Spectroscopic Analysis of 1-(Trifluoromethyl)naphthalene

This technical guide provides an in-depth overview of the spectroscopic data for **1-(Trifluoromethyl)naphthalene**, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development who require detailed structural and analytical information. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols.

Molecular Structure

1-(Trifluoromethyl)naphthalene is an aromatic compound with the chemical formula $C_{11}H_7F_3$. Its structure consists of a naphthalene ring system substituted with a trifluoromethyl group at the 1-position.

Molecular Formula: $C_{11}H_7F_3$ Molar Mass: 196.17 g/mol [1] CAS Number: 26458-04-8[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the 1H , ^{13}C , and ^{19}F NMR data for **1-**

(Trifluoromethyl)naphthalene.Table 1: ¹H NMR Spectroscopic Data for **1-(Trifluoromethyl)naphthalene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.25	d	8.0	1H	Ar-H
8.03	d	8.0	1H	Ar-H
7.92	q	8.0	2H	Ar-H
7.67-7.58	m	-	2H	Ar-H
7.51	t	8.0	1H	Ar-H
Solvent: CDCl ₃ , Frequency: 400 MHz[2]				

Table 2: ¹³C NMR Spectroscopic Data for **1-(Trifluoromethyl)naphthalene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
134.0	s	-	Ar-C
132.9	s	-	Ar-C
129.1	s	-	Ar-CH
128.9	s	-	Ar-CH
127.8	s	-	Ar-CH
126.7	s	-	Ar-CH
126.2	q	30	Ar-C
124.9	q	271	-CF ₃
124.8	q	6	Ar-CH
124.4	q	3	Ar-CH
124.3	s	-	Ar-CH
Solvent: CDCl ₃ , Frequency: 100 MHz[2]			

Table 3: ¹⁹F NMR Spectroscopic Data for **1-(Trifluoromethyl)naphthalene**

Chemical Shift (δ) ppm	Multiplicity	Integration
-59.72	s	3F
Solvent: CDCl ₃ , Frequency: 376 MHz[2]		

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-(Trifluoromethyl)naphthalene** is characterized by absorption bands

corresponding to the aromatic C-H and C=C stretching vibrations of the naphthalene ring, as well as the strong C-F stretching vibrations of the trifluoromethyl group.

Table 4: Key IR Absorption Bands for **1-(Trifluoromethyl)naphthalene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
1600-1450	Medium-Strong	Aromatic C=C Stretch
1350-1100	Strong	C-F Stretch
900-675	Strong	Aromatic C-H Bend
Note: These are characteristic ranges and may vary slightly based on the specific experimental conditions.		

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Mass Spectrometry Data for **1-(Trifluoromethyl)naphthalene**

m/z	Relative Intensity (%)	Assignment
196	100	[M] ⁺ (Molecular Ion)
177	Variable	[M-F] ⁺
146	Variable	[M-CF ₂] ⁺
127	Variable	[C ₁₀ H ₇] ⁺ (Naphthyl cation)
Ionization Method: Electron Impact (EI)		

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

- **Sample Preparation:** A sample of 5-25 mg of **1-(Trifluoromethyl)naphthalene** was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) in a clean, dry 5 mm NMR tube.[3][4] For ^{13}C NMR, a more concentrated solution of 50-100 mg was used.[4] The solution was gently agitated to ensure homogeneity.
- **Instrument Parameters:** Spectra were recorded on a 400 MHz NMR spectrometer.[2]
- **Data Acquisition:**
 - **Locking and Shimming:** The spectrometer was locked onto the deuterium signal of the CDCl_3 , and the magnetic field was shimmed to achieve optimal homogeneity.[3]
 - ^1H NMR: A standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - ^{13}C NMR: A proton-decoupled pulse sequence was employed to simplify the spectrum and enhance the signal of the carbon nuclei.
 - ^{19}F NMR: A standard pulse sequence was used, with the spectrometer tuned to the fluorine frequency.
- **Data Processing:** The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts were referenced to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H NMR and 77.16 ppm for ^{13}C NMR).
- **Sample Preparation:** A thin film of neat liquid **1-(Trifluoromethyl)naphthalene** was prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5]
- **Instrument:** A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.
- **Data Acquisition:** A background spectrum of the clean salt plates was first recorded. The sample was then placed in the spectrometer's sample holder, and the sample spectrum was

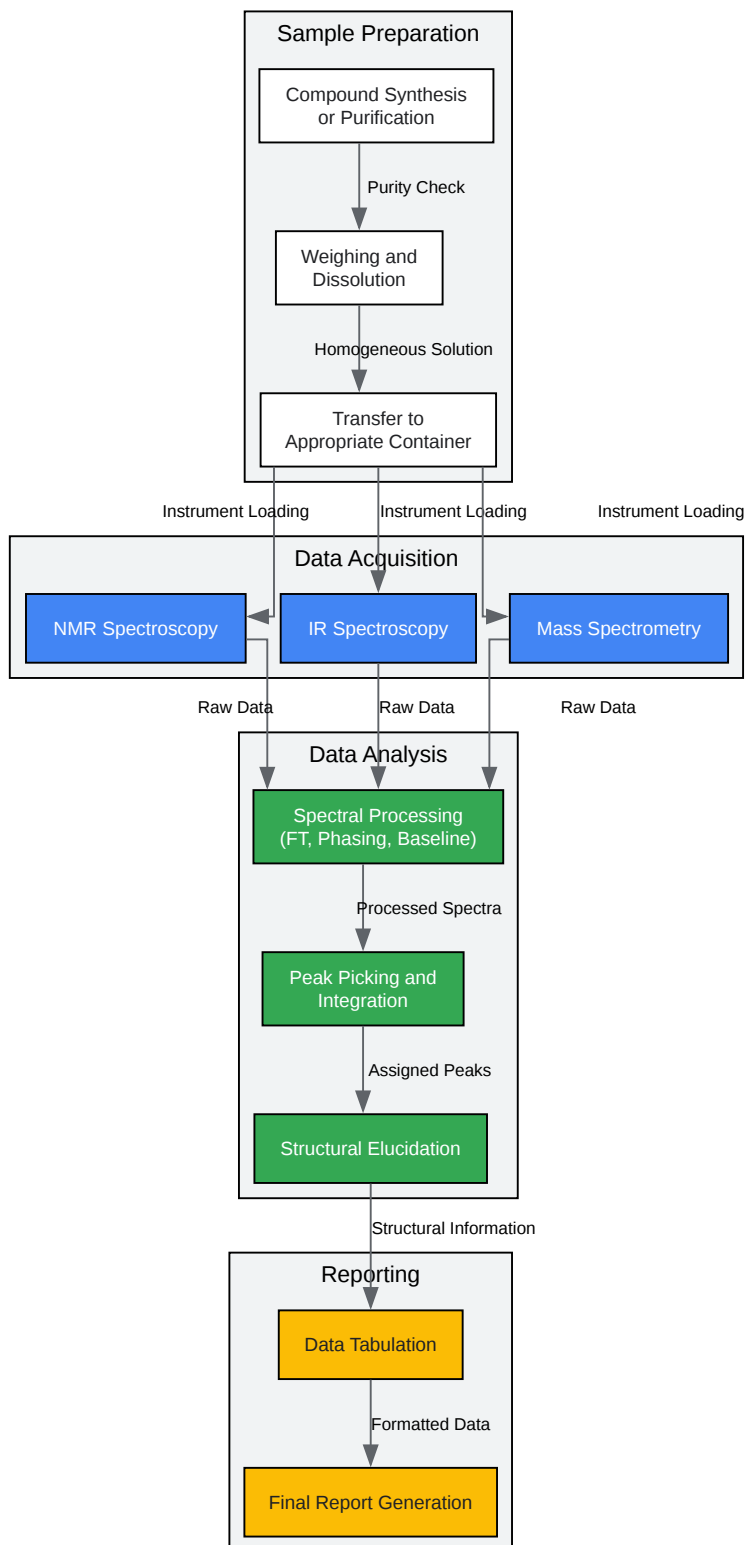
acquired over the range of 4000-400 cm^{-1} .

- **Data Processing:** The final IR spectrum was obtained by ratioing the sample spectrum against the background spectrum.
- **Sample Introduction:** A dilute solution of **1-(Trifluoromethyl)naphthalene** in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer.
- **Ionization:** Electron Impact (EI) ionization was used, where the sample was bombarded with a high-energy electron beam to generate the molecular ion and various fragments.^{[6][7]}
- **Mass Analysis:** The resulting ions were accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- **Detection:** The abundance of each ion was measured by a detector, and the data was plotted as a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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